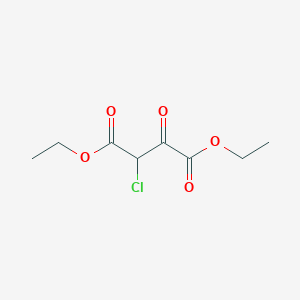

Diethyl 2-chloro-3-oxosuccinate

描述

Significance and Role as a Versatile Synthetic Intermediate

Diethyl 2-chloro-3-oxosuccinate, also known by synonyms such as diethyl chlorooxalacetate, is a colorless to pale yellow liquid or solid, depending on its purity. ontosight.ai Its chemical structure, featuring both ester and keto functional groups along with a reactive chlorine atom, makes it a highly versatile building block in organic synthesis. guidechem.comnih.gov The presence of these functionalities on a four-carbon backbone allows for a diverse range of chemical transformations, including nucleophilic substitutions, acylations, and alkylations. ontosight.ai

This reactivity profile has established this compound as a crucial intermediate in the synthesis of a wide array of more complex molecules. guidechem.comnih.gov It is particularly prominent in the preparation of pharmaceuticals and agrochemicals, where the precise introduction of specific molecular fragments is paramount. ontosight.aiguidechem.com The diethyl ester groups not only contribute to the compound's stability but also enhance its solubility in common organic solvents, facilitating its use in various reaction conditions. nih.gov

Below is a table summarizing the key chemical properties of this compound:

| Property | Value |

| CAS Number | 34034-87-2 |

| Molecular Formula | C₈H₁₁ClO₅ |

| Molecular Weight | 222.62 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | 130 °C at 9 mmHg |

| Density | Approximately 1.23 g/cm³ |

| Solubility | Soluble in organic solvents |

Historical Context and Evolution in Organic Synthesis

The development of this compound is intrinsically linked to the broader history of α-halo-β-keto esters, a class of compounds recognized for their synthetic utility. While the precise first synthesis of this compound is not readily documented in seminal literature, the study of related compounds provides a valuable historical perspective. For instance, the synthesis of the related compound, diethyl 2-cyano-3-oxosuccinate, was first reported in 1901. mdpi.com This indicates that chemists at the turn of the 20th century were already exploring the synthesis and reactivity of highly functionalized succinic acid derivatives.

The evolution of synthetic methodologies, such as the Claisen condensation and various chlorination techniques, paved the way for the efficient preparation of α-chloro-β-keto esters like this compound. organic-chemistry.org The development of stereoselective chlorination methods, particularly in recent decades, has further expanded the utility of these compounds by allowing for the synthesis of specific stereoisomers, a critical aspect in the development of modern pharmaceuticals. acs.org

The journey of this compound from a laboratory curiosity to a commercially available and widely used synthetic intermediate underscores the continuous search for versatile and reactive building blocks in organic chemistry. Its applications continue to evolve as chemists devise new ways to harness its unique reactivity for the construction of complex molecular architectures.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

diethyl 2-chloro-3-oxobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO5/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNQWFLVFHCCWPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C(=O)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451317 | |

| Record name | Diethyl 2-chloro-3-oxobutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34034-87-2 | |

| Record name | Diethyl 2-chloro-3-oxobutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2-chloro-3-oxosuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Diethyl 2 Chloro 3 Oxosuccinate

Classical Preparative Routes and Process Optimizations

Traditional methods for synthesizing diethyl 2-chloro-3-oxosuccinate have been foundational, primarily relying on chlorination and condensation reactions. These routes have undergone significant optimization to improve yield and purity.

Chlorination of Succinate (B1194679) Derivatives

A primary route to this compound involves the direct chlorination of its precursor, diethyl 2-oxosuccinate (also known as diethyl oxalacetate). This reaction typically employs a chlorinating agent to introduce a chlorine atom at the α-position (the carbon adjacent to the ketone and ester groups).

Key Reagents and Conditions:

Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is a commonly used reagent for this transformation. acs.orgresearchgate.netgoogle.com It is favored for its reliability and the volatile nature of its byproducts (HCl and SO₂), which simplifies purification.

Reaction Conditions: The chlorination is often performed in an inert solvent at controlled, typically low, temperatures (e.g., 0-10°C) to manage the exothermic nature of the reaction and minimize side-product formation. google.com Following the addition of sulfuryl chloride, the reaction mixture may be gently warmed to ensure completion. google.com

The process involves the reaction of the enol or enolate form of diethyl 2-oxosuccinate with the electrophilic chlorine source. The resulting product, this compound, is then isolated through standard workup procedures, such as aqueous washing and distillation.

Condensation Reactions with Suitable Precursors

The Claisen condensation is a cornerstone reaction for forming carbon-carbon bonds and is central to the synthesis of β-keto esters like this compound. wikipedia.orgbyjus.commasterorganicchemistry.com This method involves the reaction of two ester molecules in the presence of a strong base.

In a "mixed" or "crossed" Claisen condensation, two different esters are used. libretexts.orgopenstax.org For the synthesis of the target compound, this typically involves an enolizable ester reacting with a non-enolizable ester. libretexts.orgopenstax.org A common strategy employs diethyl oxalate (B1200264) as the non-enolizable component and an α-chloro ester as the enolizable partner.

General Mechanism:

Enolate Formation: A strong base, such as sodium ethoxide, deprotonates the α-carbon of the enolizable ester (e.g., ethyl chloroacetate) to form a reactive enolate ion. wikipedia.orgbyjus.com

Nucleophilic Attack: The enolate attacks one of the electrophilic carbonyl carbons of diethyl oxalate. wikipedia.orgbyjus.com

Elimination: The tetrahedral intermediate formed then collapses, eliminating an ethoxide leaving group. wikipedia.orgbyjus.com

Deprotonation (Driving Force): The resulting β-keto ester is more acidic than the starting alcohol (ethanol), so the alkoxide base deprotonates it. This final, essentially irreversible step drives the equilibrium towards the product. wikipedia.orgmasterorganicchemistry.com

Acidic Workup: An acidic workup is required in the final step to neutralize the base and the enolate to yield the final this compound. wikipedia.org

Synthesis from Methyl Methoxyacetate (B1198184) and Diethyl Oxalate

While not a direct route to the chloro-derivative, the synthesis of the analogous compound, diethyl 2-methoxy-3-oxosuccinate, from methyl methoxyacetate and diethyl oxalate illustrates the versatility of the Claisen condensation. libretexts.org This process highlights how different α-substituted acetates can be used as nucleophilic partners in condensation with diethyl oxalate.

The synthesis involves the condensation of methyl methoxyacetate with diethyl oxalate using a strong base like solid sodium methylate. libretexts.org The reaction is typically performed at elevated temperatures (e.g., 50-60°C). libretexts.org To produce this compound via a similar pathway, ethyl chloroacetate (B1199739) would be used in place of methyl methoxyacetate, as detailed in section 2.1.3.

Modern Approaches in this compound Synthesis

While classical methods are effective, modern synthetic chemistry seeks to improve efficiency, selectivity, and environmental footprint through catalysis.

Catalytic Strategies for Enhanced Efficiency and Selectivity

Modern synthetic efforts focus on catalytic methods to overcome the limitations of stoichiometric reactions, such as the need for large quantities of strong base.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis offers a promising alternative for condensation and chlorination reactions. nih.govstackexchange.comacs.org In this technique, a catalyst (the phase-transfer agent, such as a quaternary ammonium (B1175870) salt) facilitates the migration of a reactant (e.g., an enolate or a basic anion like hydroxide) from an aqueous phase to an organic phase where the reaction occurs. This can allow the use of simpler, less hazardous bases like sodium hydroxide (B78521) instead of sodium alkoxides and can avoid the need for strictly anhydrous conditions. stackexchange.com While not extensively documented for this specific synthesis, PTC is widely applied to similar Claisen-type condensations and α-halogenations. nih.govacs.org

Organocatalysis for Asymmetric Chlorination: For applications requiring enantiomerically pure forms of α-chloro-β-keto esters, asymmetric organocatalysis has emerged as a powerful tool. Chiral catalysts, such as derivatives of Cinchona alkaloids, have been successfully employed for the enantioselective α-chlorination of various β-keto esters using electrophilic chlorine sources like N-chlorosuccinimide (NCS). nih.govacs.org These reactions can achieve high yields and excellent enantiomeric excess (ee) with very low catalyst loadings (e.g., 0.5 mol%). nih.gov This approach could theoretically be adapted to the chlorination of diethyl 2-oxosuccinate to produce chiral this compound.

| Catalytic Approach | Key Features | Potential Application |

| Phase-Transfer Catalysis | Utilizes a catalyst to transfer reactants between phases; can use milder bases (e.g., NaOH). stackexchange.com | Claisen condensation of diethyl oxalate and ethyl chloroacetate. |

| Asymmetric Organocatalysis | Employs small chiral organic molecules (e.g., Cinchona alkaloid derivatives) to induce stereoselectivity. nih.govacs.org | Enantioselective chlorination of diethyl 2-oxosuccinate. |

Continuous Flow Synthesis Protocols

The translation of the synthesis of this compound from batch to continuous flow processing offers significant advantages in terms of safety, efficiency, and scalability. A proposed continuous flow setup would involve the precise mixing of a stream of diethyl 2-oxosuccinate (diethyl oxaloacetate) with a stream of a suitable chlorinating agent, followed by reaction in a heated or cooled coil reactor.

A potential continuous flow protocol could be designed as follows: two separate streams, one containing diethyl 2-oxosuccinate dissolved in a suitable solvent and the other containing a chlorinating agent such as sulfuryl chloride, also in a solvent, would be pumped into a microreactor or a tube reactor. The reactor would be maintained at a specific temperature to ensure optimal reaction kinetics and selectivity. The residence time in the reactor can be precisely controlled by adjusting the flow rates of the pumps, allowing for fine-tuning of the reaction conditions to maximize the yield and minimize the formation of byproducts. Downstream processing, such as quenching, extraction, and purification, could also be integrated into the flow system.

The use of a continuous flow system for the chlorination of diethyl 2-oxosuccinate would offer several key benefits. The high surface-area-to-volume ratio in microreactors allows for excellent heat transfer, enabling precise temperature control of the potentially exothermic chlorination reaction. This enhanced control minimizes the risk of thermal runaways and improves the safety of the process. Furthermore, the small reaction volumes at any given time in a continuous flow reactor significantly reduce the hazards associated with handling reactive and potentially toxic reagents.

| Parameter | Proposed Value | Rationale |

| Reactant 1 | Diethyl 2-oxosuccinate | Starting material |

| Reactant 2 | Sulfuryl chloride | Chlorinating agent |

| Solvent | Dichloromethane | Common solvent for this type of reaction |

| Reactor Type | Coiled PFA or glass microreactor | Inert and allows for good mixing and heat transfer |

| Residence Time | 5 - 20 minutes | Optimized for maximum conversion |

| Temperature | 0 - 25 °C | To control the exothermic reaction |

| Pressure | 1 - 5 bar | To maintain a single phase and control gas evolution |

| Quenching Agent | Sodium bicarbonate solution | To neutralize acidic byproducts |

This table presents a hypothetical, yet scientifically plausible, set of parameters for the continuous flow synthesis of this compound based on analogous chemical transformations.

Green Chemistry Principles in Reaction Design and Scale-Up

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process by minimizing waste, using less hazardous materials, and improving energy efficiency.

A traditional batch synthesis of this compound often involves the reaction of diethyl 2-oxosuccinate with a chlorinating agent like sulfuryl chloride in a chlorinated solvent such as dichloromethane. While effective, this method has several drawbacks from a green chemistry perspective. Sulfuryl chloride is a corrosive and toxic reagent, and the reaction produces stoichiometric amounts of sulfur dioxide and hydrogen chloride as byproducts, which are hazardous and require careful handling and disposal. The use of chlorinated solvents also raises environmental concerns.

The atom economy of this reaction, a key metric in green chemistry, is relatively low. The calculation considers the molecular weight of the desired product in relation to the sum of the molecular weights of all reactants. In the reaction of diethyl 2-oxosuccinate with sulfuryl chloride, a significant portion of the reactant atoms end up in the byproducts rather than the final product.

To improve the greenness of the synthesis, alternative chlorinating agents can be considered. For instance, the use of N-chlorosuccinimide (NCS) in the presence of a catalytic amount of a phase-transfer catalyst presents a potentially greener alternative. acs.org Another approach involves using an oxidizing agent like Oxone in combination with a chloride source such as aluminum trichloride (B1173362) in an aqueous medium, which avoids the use of hazardous organic solvents. organic-chemistry.org

Continuous flow processing itself aligns with several principles of green chemistry. The enhanced heat and mass transfer in flow reactors can lead to higher yields and selectivities, reducing the formation of waste. The ability to perform reactions at elevated temperatures and pressures safely can also accelerate reaction rates, leading to higher throughput and improved energy efficiency. Furthermore, the modular nature of flow systems allows for easier scale-up without the need for extensive redesign of the reaction vessel.

| Green Chemistry Metric | Traditional Batch Synthesis (with SOCl₂) | Proposed Greener Approach (e.g., with NCS or in flow) |

| Atom Economy | Moderate to Low | Potentially Higher (depending on the chosen reagent) |

| Reagent Hazard | High (Sulfuryl chloride is toxic and corrosive) | Lower (e.g., NCS is a solid and easier to handle) |

| Solvent | Often chlorinated solvents (e.g., Dichloromethane) | Greener solvents or aqueous media |

| Byproducts | SO₂ and HCl (toxic and corrosive gases) | Less hazardous byproducts (e.g., succinimide) |

| Energy Efficiency | Potentially lower due to longer reaction times and heating/cooling of large volumes | Higher due to better heat transfer and faster reactions |

| Safety | Higher risk due to large volumes of hazardous materials | Improved safety due to smaller reaction volumes and better control |

This table provides a comparative analysis of the green chemistry aspects of a traditional batch synthesis versus a potential improved synthesis of this compound.

Mechanistic Investigations of Diethyl 2 Chloro 3 Oxosuccinate Reactivity

Nucleophilic Substitution Reactions Involving the Chloro Group

The presence of an α-chloro substituent adjacent to a carbonyl group renders the carbon atom highly susceptible to nucleophilic attack. This reactivity is a cornerstone of the synthetic utility of diethyl 2-chloro-3-oxosuccinate, enabling the introduction of a wide array of functional groups.

Reactivity with Diverse Nucleophiles (e.g., amines, alcohols, thiols)

The electrophilic nature of the carbon bearing the chlorine atom facilitates substitution reactions with a variety of nucleophiles. While specific studies detailing reactions with simple amines and alcohols are not extensively documented in publicly available literature, the reactivity can be inferred from its behavior with more complex nucleophiles, particularly sulfur-containing compounds like thiourea (B124793).

The reaction of α-haloketones with thiourea and its derivatives is a classic and widely employed method for the synthesis of thiazole (B1198619) rings, known as the Hantzsch thiazole synthesis. In this reaction, the sulfur atom of thiourea acts as the nucleophile, attacking the α-carbon and displacing the chloride. This is followed by an intramolecular condensation between the nitrogen of the thiourea and the ketone carbonyl, leading to the formation of a 2-aminothiazole (B372263) derivative. The reaction of this compound with thiourea is anticipated to yield diethyl 2-amino-4-hydroxythiazole-5-carboxylate, a highly functionalized thiazole derivative.

The general mechanism for the Hantzsch thiazole synthesis involves the initial S-alkylation of the thiourea by the α-haloketone to form an isothiouronium salt. This is followed by cyclization, where one of the amino groups of the isothiouronium intermediate attacks the carbonyl carbon, and subsequent dehydration to yield the aromatic thiazole ring.

While direct experimental data for reactions with simple amines and alcohols is scarce, it is expected that these nucleophiles would also readily displace the chloride, leading to the corresponding α-amino or α-alkoxy derivatives. The relative reactivity would be governed by the nucleophilicity of the attacking species.

Stereo- and Regiochemical Aspects of Substitution Pathways

The stereochemical outcome of nucleophilic substitution at the C-2 position of this compound is a critical aspect, particularly when the nucleophile or the subsequent transformations introduce new chiral centers. The reaction typically proceeds via an SN2 mechanism, which would result in the inversion of configuration at the C-2 carbon if a chiral starting material were used. However, given that the starting material is typically racemic, the product of a simple substitution will also be a racemic mixture.

In the context of the Hantzsch thiazole synthesis, regioselectivity becomes a key consideration, especially with substituted thioureas. The initial nucleophilic attack can, in principle, occur from either of the two nitrogen atoms or the sulfur atom of the thiourea. It is well-established that the sulfur atom is the more potent nucleophile, leading to the formation of the isothiouronium intermediate. The subsequent cyclization step also presents a regiochemical choice if an unsymmetrical thiourea is employed. The specific reaction conditions, including the solvent and the nature of the substituents on the thiourea, can influence the final product distribution. chemicalbook.com

Carbonyl Group Transformations

The ketone functionality at the C-3 position is another key site of reactivity in this compound, participating in a range of condensation, addition, and redox reactions.

Condensation Reactions and Adduct Formation

The carbonyl group can react with various nucleophiles to form addition products. For instance, its reaction with hydrazines can yield the corresponding hydrazones. These reactions are often the first step in the synthesis of more complex heterocyclic systems.

Furthermore, the active methylene (B1212753) group at C-4, flanked by two carbonyl groups (the ketone and the ester), can be deprotonated to form an enolate. This enolate can then participate in condensation reactions. However, the reactivity of the α-chloro ketone often dominates.

Oxidation and Reduction Chemistry of the Keto Functionality

The ketone group can be selectively reduced to a secondary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. beilstein-journals.orgmdpi.com The reduction of the keto group in this compound would yield diethyl 2-chloro-3-hydroxysuccinate. This introduces a new stereocenter at the C-3 position. The stereoselectivity of this reduction can be influenced by the choice of reducing agent and the reaction conditions. The presence of the adjacent chloro and ester functionalities can influence the facial selectivity of the hydride attack on the carbonyl carbon.

Conversely, the oxidation of the keto group is not a typical transformation for this class of compounds, as it is already at a relatively high oxidation state. Any further oxidation would likely lead to cleavage of the carbon-carbon bonds.

Ester Group Reactivity

The two ethyl ester groups in this compound can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acids. beilstein-journals.org Selective hydrolysis of one ester group over the other can be challenging and would likely depend on steric and electronic factors, as well as carefully controlled reaction conditions.

Base-mediated hydrolysis proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the ester carbonyl. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. The presence of the electron-withdrawing chloro and keto groups would influence the rate of hydrolysis.

Transesterification, the exchange of the ethoxy group for another alkoxy group, is also a possible reaction under appropriate catalytic conditions, typically in the presence of an acid or base catalyst and an excess of the new alcohol.

Hydrolysis Mechanisms and Ester Cleavage

The hydrolysis of β-keto esters like this compound can be performed under either acidic or basic conditions. aklectures.com The process typically involves the cleavage of the ester groups to form a β-keto acid intermediate, which is often unstable and can subsequently undergo decarboxylation. aklectures.comnih.gov

Under acidic conditions, the mechanism begins with the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.comyoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com This leads to a tetrahedral intermediate. Following a series of proton transfer steps, an alcohol (ethanol) is eliminated, yielding the carboxylic acid. This entire process is reversible. chemistrysteps.com For β-keto esters, the resulting β-keto acid can lose carbon dioxide upon gentle heating to yield a ketone. aklectures.comyoutube.com

Base-catalyzed hydrolysis, also known as saponification, is generally an irreversible process. chemistrysteps.com The reaction is initiated by the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, forming a carboxylic acid. chemistrysteps.comyoutube.com In the basic medium, the newly formed carboxylic acid is immediately deprotonated to form a carboxylate salt. chemistrysteps.com This final acid-base step renders the reaction irreversible. Subsequent acidification is required to protonate the carboxylate and the enolate to yield the final keto acid product. For β-keto esters, this hydrolysis can sometimes be complicated by a retro-Claisen condensation (retro-condensation) when strong bases are used. acs.org

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comyoutube.com

In a base-catalyzed mechanism, an alkoxide ion acts as the nucleophile, attacking the carbonyl carbon of the ester. youtube.commasterorganicchemistry.com For this compound, if a different alkoxide (e.g., methoxide) is used, it will attack one of the ester carbonyls to form a tetrahedral intermediate. This intermediate then collapses, eliminating an ethoxide ion and resulting in the formation of a new ester (e.g., a methyl ester). youtube.com To drive the equilibrium towards the desired product, the alcohol corresponding to the attacking alkoxide is typically used as the solvent in large excess. masterorganicchemistry.com

The acid-catalyzed transesterification mechanism begins with the protonation of the ester's carbonyl oxygen. masterorganicchemistry.com This makes the carbonyl carbon more susceptible to nucleophilic attack by an alcohol molecule. The resulting tetrahedral intermediate undergoes proton transfers, leading to the elimination of the original alcohol (ethanol) and formation of the new ester. masterorganicchemistry.com

Tautomerism and Keto-Enol Equilibrium Studies

This compound, as a β-dicarbonyl compound, exists as a mixture of keto and enol tautomers in equilibrium. missouri.eduresearchgate.net The presence of two carbonyl groups significantly increases the acidity of the α-hydrogen, facilitating the formation of the enol form. youtube.commasterorganicchemistry.com The enol form is stabilized by the formation of a conjugated system and, in many cases, by intramolecular hydrogen bonding. missouri.edu

Spectroscopic Elucidation of Tautomeric Forms

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying keto-enol tautomerism because the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form. missouri.edu

In ¹H NMR spectroscopy, the enol form is characterized by a distinctive signal for the enolic hydroxyl proton, which typically appears far downfield (δ 10-16 ppm) due to intramolecular hydrogen bonding.

¹³C NMR spectroscopy is also highly effective for distinguishing between the tautomers. The carbonyl carbons of the keto form have characteristic chemical shifts in the δ 190-210 ppm range. In contrast, the carbons involved in the C=C double bond of the enol form appear at different chemical shifts, and the carbon bearing the hydroxyl group (C-OH) resonates in the δ 161–171 ppm range. rsc.org

Table 1: General Spectroscopic Features for Keto-Enol Tautomers of β-Dicarbonyl Compounds

| Spectroscopic Method | Keto Tautomer Feature | Typical Chemical Shift (ppm) | Enol Tautomer Feature | Typical Chemical Shift (ppm) |

|---|---|---|---|---|

| ¹H NMR | α-Proton (CH) | 3.0 - 5.0 | Enolic Proton (OH) | 10 - 16 |

| ¹³C NMR | Carbonyl Carbon (C=O) | 190 - 210 | Enolic Carbon (C-OH) | 161 - 171 rsc.org |

| ¹³C NMR | α-Carbon (CH) | 45 - 65 | Vinylic Carbon (C=C) | 90 - 100 |

Factors Influencing Tautomeric Equilibrium

The position of the keto-enol equilibrium is sensitive to several factors, including the molecular structure, solvent, and temperature.

Solvent Polarity: The solvent plays a crucial role in determining the ratio of keto to enol tautomers at equilibrium. Generally, for acyclic β-dicarbonyl compounds, nonpolar solvents favor the enol form, while polar solvents shift the equilibrium toward the keto form. missouri.eduresearchgate.netchemrxiv.org The enol form is stabilized in nonpolar solvents by strong intramolecular hydrogen bonding. nih.gov In polar, protic solvents, this intramolecular bond can be disrupted by intermolecular hydrogen bonding with the solvent, which may stabilize the more polar keto tautomer. researchgate.net

Intramolecular Hydrogen Bonding: The ability to form a stable, six-membered ring via intramolecular hydrogen bonding is a major driving force for enolization. This stabilizes the enol tautomer relative to the keto form. missouri.edu

Substituents: The nature of the substituents on the β-dicarbonyl framework can influence the acidity of the α-proton and the stability of the respective tautomers. Electron-withdrawing groups, such as the chloro-substituent in this compound, can increase the acidity of the α-proton, which generally favors a higher enol content. missouri.edu

Table 2: Effect of Solvent Polarity on Enol Percentage for a Representative β-Ketoester

| Solvent | Solvent Type | Typical Enol Percentage (%) |

|---|---|---|

| Toluene | Nonpolar | High chemrxiv.org |

| Chloroform | Weakly Polar | Intermediate researchgate.net |

| Acetone | Polar Aprotic | Intermediate researchgate.net |

| Ethanol | Polar Protic | Low researchgate.net |

Alkylation Reactions of this compound Derivatives

The α-carbon of β-keto esters is nucleophilic in its enolate form and can be readily alkylated. libretexts.orglibretexts.org The alkylation of this compound derivatives typically proceeds via an Sₙ2 reaction between the enolate and an alkyl halide. youtube.comlibretexts.org

The process begins with the deprotonation of the α-carbon using a suitable base to form a resonance-stabilized enolate. masterorganicchemistry.com For β-dicarbonyl compounds, relatively weak bases like sodium ethoxide are often sufficient due to the enhanced acidity of the α-proton (pKa ≈ 9-13). youtube.comlibretexts.org The resulting enolate anion is a potent carbon nucleophile. youtube.com

This nucleophilic enolate then attacks a primary or methyl alkyl halide, displacing the halide leaving group in an Sₙ2 fashion. libretexts.org The reaction is most efficient with methyl and primary alkyl halides. Secondary halides react less effectively, and tertiary halides are generally unsuitable as they tend to undergo elimination reactions. libretexts.org This alkylation step forms a new carbon-carbon bond at the α-position, yielding an α-substituted β-keto ester. libretexts.org If a second acidic α-proton is available, the alkylation process can potentially be repeated to introduce a second alkyl group. libretexts.org

Applications of Diethyl 2 Chloro 3 Oxosuccinate in Complex Organic Synthesis

As a Building Block for Heterocyclic Compound Synthesis

The compound serves as a key precursor in the synthesis of various heterocyclic systems, which are core components of many biologically active molecules. nih.govnih.gov Its functional groups provide multiple reactive sites for cyclization reactions.

Diethyl 2-chloro-3-oxosuccinate is instrumental in synthesizing nitrogen-containing heterocycles, a class of compounds ubiquitous in natural products and pharmaceuticals. nih.govrsc.org

A significant application is in the synthesis of substituted imidazoles. Specifically, it is a key starting material for producing ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, a critical intermediate in the manufacture of the antihypertensive drug Olmesartan. The synthesis involves the reaction of this compound with butyramidinium chloride in the presence of a base like triethylamine (Et3N).

| Reactants | Reaction Conditions | Product | Yield | Reference |

| This compound, Butyramidinium chloride, Triethylamine | Stirred at room temperature for 1h, then at 60-70°C for 5h | Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | 71% |

While direct synthesis of quinolines and pyrimidines from this compound is not extensively detailed in the provided research, its structure as a 1,3-dicarbonyl equivalent makes it a suitable candidate for such reactions. Pyrimidine synthesis, for example, often involves the condensation of a 1,3-dicarbonyl compound with reagents like amidines, urea, or guanidine. bu.edu.eg Similarly, various synthetic routes to quinolines utilize precursors that could potentially be derived from this versatile succinate (B1194679) derivative. ias.ac.inorganic-chemistry.org

Oxygen-containing heterocycles are prevalent in many natural products with diverse pharmacological properties. nih.gov The synthesis of these structures often relies on the cyclization of functionalized precursors. Although direct examples are sparse in the immediate literature, the chemical nature of this compound suggests its potential utility in this area. For instance, dicarbonyl compounds are common precursors for furan synthesis through reactions like the Paal-Knorr synthesis. Furthermore, its ester and carbonyl functionalities could be manipulated to form lactones, which are cyclic esters, through various lactonization procedures. nih.gov

The development of synthetic strategies for multi-cyclic and fused-ring systems is a significant area of organic chemistry, driven by the structural complexity of many natural products and therapeutic agents. nih.govrsc.org The reactivity of this compound allows it to be incorporated into synthetic pathways leading to such complex scaffolds. For example, a heterocyclic ring, such as an imidazole formed from the succinate, can be further functionalized and annulated to create fused-ring systems like benzimidazoles or other polycyclic structures. mdpi.com The strategic placement of functional groups derived from the succinate starting material can facilitate subsequent cyclization reactions to build additional rings onto the initial heterocyclic core.

Role in Pharmaceutical Intermediate Synthesis

The utility of this compound is prominently highlighted by its role in the synthesis of intermediates for active pharmaceutical ingredients (APIs). guidechem.com

As a versatile building block, this compound provides access to a wide range of heterocyclic scaffolds. guidechem.com These scaffolds, particularly nitrogen-containing heterocycles, are of immense interest in medicinal chemistry due to their presence in numerous bioactive molecules. nih.gov By enabling the efficient construction of imidazole, pyrimidine, and other related cores, the compound facilitates the generation of compound libraries for screening and identifying new lead compounds in drug discovery programs.

The most well-documented application of this compound is in the synthesis of the antihypertensive drug Olmesartan Medoxomil. nih.gov It serves as a crucial precursor for the imidazole core of the drug. The process involves the synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, which is subsequently alkylated and elaborated to yield the final API. researchgate.net This pathway is a key step in several patented and commercially viable manufacturing processes for Olmesartan. nih.govresearchgate.net

| Pharmaceutical | Intermediate Synthesized Using this compound | Therapeutic Class |

| Olmesartan Medoxomil | Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | Antihypertensive nih.gov |

In the context of Sulfadoxine synthesis, related succinate and malonate esters serve as key building blocks. For example, some synthetic routes for Sulfadoxine, an antimalarial drug, utilize 2-methoxy-methylethyl malonate, which is formed from a succinate precursor. google.comgoogle.com This precursor, 3-methoxy-2-oxo-methylethyl succinate, is generated through the reaction of methyl methoxyacetate (B1198184) and diethyl oxalate (B1200264), a reaction pathway that highlights the general utility of substituted succinates in building the pyrimidine ring of Sulfadoxine. google.comgoogle.com

Applications in Agrochemical and Specialty Chemical Production

The structural motif of an α-chloro-β-keto ester present in this compound makes it a valuable precursor in the synthesis of various specialty chemicals, including those with potential applications in the agrochemical sector. The reactivity of the α-chloro ketone functionality allows for its use in the construction of heterocyclic systems, which are common scaffolds in many pesticides and herbicides.

Derivatization for Potential Agrochemical Activity

While direct applications of this compound in commercially available agrochemicals are not extensively documented, its chemical nature suggests its utility as a versatile building block. The Feist-Benary furan synthesis, for instance, utilizes α-halo ketones and β-keto esters to form substituted furans. uwindsor.ca This reaction pathway could potentially be adapted to synthesize furan-based agrochemicals. Similarly, the Hantzsch pyrrole synthesis involves the reaction of α-halo ketones with β-keto esters and an amine (like ammonia) to produce pyrroles. uwindsor.ca

The compound's structure is analogous to precursors used in the synthesis of some modern herbicides and fungicides. For example, the synthesis of certain pyrazolone herbicides involves the cyclization of β-keto esters with hydrazine derivatives. nih.gov The chlorine atom in this compound offers a reactive handle for further functionalization or for influencing the electronic properties of the target molecule, a common strategy in the design of new agrochemicals. The synthesis of various heterocyclic compounds, which are pivotal in agrochemical development, often starts from α,β-unsaturated carbonyl compounds, which can be derived from α-halo ketones. researchgate.net

Applications in Asymmetric Synthesis

The prochiral nature of the ketone in this compound makes it an interesting substrate for asymmetric transformations, enabling the synthesis of chiral molecules with high enantiomeric and diastereomeric purity.

Diastereoselective and Enantioselective Transformations utilizing the Compound

The reduction of the β-keto group in this compound can lead to the formation of two new stereocenters, resulting in four possible stereoisomers of the corresponding β-hydroxy ester. Achieving control over this stereoselectivity is a key focus of asymmetric synthesis. While specific studies on the asymmetric reduction of this compound are not abundant in readily available literature, the asymmetric reduction of α-chloro-β-keto esters is a known transformation.

Biocatalysis, in particular, has shown great promise in this area. A study involving eighteen known and putative reductases from baker's yeast (Saccharomyces cerevisiae) tested their ability to reduce a series of α-chloro-β-keto esters. researchgate.net Such enzymatic reductions are known to proceed with high enantio- and diastereoselectivity, offering a green and efficient route to chiral β-hydroxy-α-chloro esters. These chiral products are valuable intermediates for the synthesis of various pharmaceuticals and other fine chemicals.

The general field of asymmetric reduction of ketones and β-keto esters is well-established, often employing enzymes like alcohol dehydrogenases to produce enantiopure secondary alcohols. nih.gov These methodologies could likely be applied to this compound to yield specific stereoisomers of diethyl 2-chloro-3-hydroxysuccinate.

Microbiological and Enzymatic Biotransformations

Microbiological and enzymatic transformations offer a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of chiral compounds. The reduction of β-keto esters by microorganisms, particularly yeast, is a widely studied and applied process.

A notable example, though not involving the exact title compound, is the asymmetric reduction of the structurally similar Diethyl 2-methyl-3-oxosuccinate by Saccharomyces fermentati. fiveable.me In this study, a reductase enzyme was purified and shown to be NADPH-dependent, catalyzing the reduction to the corresponding α-methyl-β-hydroxy esters with excellent enantiomeric excess (>99% e.e.). fiveable.me This demonstrates the potential for microbial systems to perform highly stereoselective reductions on substituted oxosuccinates.

Furthermore, the enzymatic reduction of aldehydes and ketones is a common biotransformation. nih.govresearchgate.net Carboxylic acid reductases (CARs) are a class of enzymes that can tolerate halogen substitutions on their substrates, making them potential candidates for the transformation of compounds like this compound. nih.gov The microbial degradation of halogenated aromatic compounds is also a known phenomenon, indicating that microorganisms have evolved enzymatic machinery to handle halogenated substrates. beilstein-journals.org

| Enzyme Type | Substrate Class | Potential Product from this compound |

| Reductases (from Saccharomyces cerevisiae) | α-Chloro-β-keto esters | Enantiomerically pure Diethyl 2-chloro-3-hydroxysuccinate |

| Alcohol Dehydrogenases | Ketones, β-Keto esters | Chiral Diethyl 2-chloro-3-hydroxysuccinate |

| Carboxylic Acid Reductases | Halogenated carboxylates | Potentially reduced derivatives |

Synthesis of Alpha-Amino Acid Derivatives

α-Amino acids are the fundamental building blocks of proteins and are crucial in various fields, including pharmaceuticals and nutrition. The synthesis of non-natural α-amino acids is an active area of research. This compound can serve as a valuable starting material for the synthesis of α-amino acid derivatives.

A plausible synthetic route involves the nucleophilic substitution of the chlorine atom with an azide group to form an α-azido-β-keto ester. The synthesis of α-azido ketones from the corresponding α-bromo or α-chloro ketones is a well-established reaction. nih.govrsc.org This transformation can be achieved using sodium azide. nih.gov The resulting α-azido derivative can then be reduced to the corresponding α-amino compound. The reduction of the azide group to an amine is a standard transformation in organic synthesis.

This approach provides a pathway to α-amino-β-keto esters, which are important precursors for various heterocyclic compounds and other pharmaceutically active molecules. beilstein-journals.org Furthermore, subsequent reduction of the ketone functionality in the α-amino-β-keto ester can lead to the synthesis of β-hydroxy-α-amino acids. beilstein-journals.org

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Nucleophilic Substitution | Sodium Azide (NaN₃) | Diethyl 2-azido-3-oxosuccinate |

| 2 | Reduction of Azide | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Diethyl 2-amino-3-oxosuccinate |

| 3 | (Optional) Reduction of Ketone | Reducing agent (e.g., NaBH₄) | Diethyl 2-amino-3-hydroxysuccinate |

Exploration in Polymer Chemistry and Material Science

While the direct incorporation of this compound into polymers is not well-documented, its functionalities suggest potential applications in polymer chemistry and material science. Succinic acid and its derivatives are recognized as important bio-based monomers for the synthesis of biodegradable polymers like polyesters and polyamides. fraunhofer.deresearchgate.net

The presence of two ester groups and a reactive chlorine atom in this compound opens up possibilities for its use as a functional monomer or a cross-linking agent. It could potentially be incorporated into polyester chains via transesterification reactions, with the chlorine atom remaining as a pendant group for further post-polymerization modification. This would allow for the introduction of specific functionalities onto the polymer backbone.

The functionalization of polymer brushes with reactive monomers is a strategy used to create surfaces with tailored properties. nih.gov A molecule like this compound could potentially be used to modify polymer surfaces, introducing both carbonyl and chloro functionalities. Additionally, succinate derivatives have been used in the synthesis of poly(ester amide)s, and the title compound could be explored for similar applications. fraunhofer.de

| Potential Application | Rationale |

| Functional Monomer | Incorporation into polyesters via transesterification, providing a reactive chlorine handle. |

| Cross-linking Agent | The reactive chlorine could participate in cross-linking reactions. |

| Polymer Surface Modification | Grafting onto polymer surfaces to introduce functionality. |

Despite a comprehensive search for synthetic routes to γ-lactam derivatives using this compound as a precursor, no specific or established methodologies could be identified in the available scientific literature. The investigation included searches for direct cyclization reactions with amines, multi-step synthetic pathways, and reactions with amino acids, none of which yielded documented examples of this particular transformation.

General methods for γ-lactam synthesis are well-documented and include multicomponent reactions, the cyclization of amino acids and their derivatives, and various annulation strategies. However, the application of this compound in this context does not appear to be a reported or common strategy.

Therefore, this article cannot provide a section on the "" specifically focusing on its use as a "Precursor for γ-Lactam Derivatives" due to the lack of available research findings on this topic.

Advanced Analytical Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.

¹H and ¹³C NMR Spectral Interpretation for Structural Confirmation

The ¹H NMR spectrum of diethyl 2-chloro-3-oxosuccinate is expected to exhibit distinct signals corresponding to the ethyl ester groups and the methine proton. The ethyl groups would each present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from scalar coupling with each other. The chemical shifts of these signals would be in the typical regions for ethyl esters, approximately around 1.2-1.4 ppm for the triplet and 4.1-4.4 ppm for the quartet. The methine proton (CH) adjacent to the chlorine atom and the carbonyl group would appear as a singlet at a downfield chemical shift, influenced by the electron-withdrawing nature of its neighboring functional groups.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbons of the ester and ketone groups are expected to resonate at the most downfield positions (typically 160-200 ppm). The carbon atom attached to the chlorine (C-Cl) would also have a characteristic chemical shift. The methylene and methyl carbons of the ethyl groups would appear at upfield chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Keto Form)

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| CH₃ (ester) | ~1.3 | ~14 |

| CH₂ (ester) | ~4.3 | ~62 |

| CH(Cl) | ~5.0 | ~60 |

| C=O (ester) | - | ~165 |

| C=O (keto) | - | ~190 |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Elucidation of Tautomeric Forms via NMR

β-keto esters like this compound can exist in equilibrium between their keto and enol tautomeric forms. asu.eduresearchgate.net NMR spectroscopy is a powerful tool to study this equilibrium. asu.eduresearchgate.netcdnsciencepub.comencyclopedia.pub The presence of the enol form would give rise to a new set of signals in both the ¹H and ¹³C NMR spectra.

In the ¹H NMR spectrum, the enol form would be characterized by the appearance of a vinyl proton signal and a broad signal for the enolic hydroxyl (-OH) proton, often in the range of 12-14 ppm. researchgate.net The presence of distinct signals for both the keto and enol forms allows for the determination of the equilibrium constant in a given solvent by integrating the respective proton signals. asu.edu

Similarly, the ¹³C NMR spectrum of the enol tautomer would show signals for sp²-hybridized carbons of the C=C double bond, which would differ from the sp³-hybridized methine carbon of the keto form. The study of related compounds like diethyl 2-cyano-3-oxosuccinate has shown a strong preference for the enol form in solution. researchgate.netmdpi.com

Table 2: Characteristic NMR Signals for Keto-Enol Tautomerism

| Tautomer | Characteristic ¹H NMR Signal | Characteristic ¹³C NMR Signals |

| Keto | -CH(Cl)- proton | -C(O)- (keto), -CH(Cl)- |

| Enol | =CH- proton, -OH proton | =C(OH)-, =C(Cl)- |

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared spectroscopy probes the vibrational modes of molecules, providing a fingerprint based on the functional groups present. For this compound, the IR spectrum is expected to show strong absorption bands characteristic of the carbonyl groups. The ester carbonyl (C=O) stretching vibration typically appears around 1735-1750 cm⁻¹, while the ketone carbonyl stretch is expected at a slightly lower frequency, around 1715-1730 cm⁻¹. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

If the enol form is present in a significant amount, the IR spectrum would also exhibit a broad absorption band for the O-H stretching of the enolic hydroxyl group, usually in the range of 2500-3300 cm⁻¹, and a C=C stretching vibration around 1600-1650 cm⁻¹. For instance, the related diethyl 2-cyano-3-oxosuccinate shows strong C=O absorption bands at 1742, 1667, and 1610 cm⁻¹ and a broad absorption for the enol OH group. mdpi.com

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=O (ester) | Stretching | 1735-1750 |

| C=O (keto) | Stretching | 1715-1730 |

| C-O (ester) | Stretching | 1000-1300 |

| C-Cl | Stretching | 600-800 |

| O-H (enol) | Stretching (broad) | 2500-3300 |

| C=C (enol) | Stretching | 1600-1650 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The keto form of this compound is expected to show a weak n→π* transition for the carbonyl groups at a longer wavelength (around 270-300 nm) and a more intense π→π* transition at a shorter wavelength.

The enol form, with its conjugated system (C=C-C=O), would exhibit a strong π→π* absorption at a longer wavelength compared to the keto form, typically above 250 nm. A study of diethyl 2-cyano-3-oxosuccinate reported a UV absorption maximum at 282 nm, which was attributed to the enol form. mdpi.com This suggests that the enol tautomer of this compound would also have a characteristic UV-Vis absorption spectrum that can be used to study the keto-enol equilibrium.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₁₁ClO₅), the molecular ion peak (M⁺) would be expected at m/z 222.62. Due to the presence of the chlorine atom, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak would be observed, which is characteristic of monochlorinated compounds.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for esters include the loss of the ethoxy group (-OC₂H₅, 45 Da) or the ethoxycarbonyl group (-COOC₂H₅, 73 Da). Alpha-cleavage next to the carbonyl groups is also a common fragmentation route. libretexts.org The analysis of the fragmentation pattern helps to confirm the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Structural Elucidation

Crucially, X-ray crystallography would definitively establish whether the compound exists in the keto or enol form in the solid state. For example, the crystal structure of the related diethyl 2-cyano-3-oxosuccinate revealed that it exists exclusively in the enol form, forming hydrogen-bonded dimers. researchgate.net It is noted, however, that many simple 2-oxosuccinates are liquids at room temperature, which can make obtaining single crystals for X-ray diffraction challenging. researchgate.net

Lack of Detailed Research Findings on the Chromatographic Analysis of this compound

A thorough and extensive search of scientific literature and chemical databases has revealed a significant gap in detailed, publicly available research on the specific chromatographic analysis of this compound. While commercial suppliers of this compound indicate that High-Performance Liquid Chromatography (HPLC) is used for purity assessment, specific and detailed methodologies, research findings, and comprehensive data tables are not present in the accessible scientific literature.

The investigation included searches for scholarly articles, application notes, and analytical method validation reports. These efforts did not yield any publications that specifically outline the parameters for HPLC analysis of this compound, such as the type of chromatographic column used, the composition of the mobile phase, flow rates, detection wavelengths, or sample chromatograms. Furthermore, no detailed research findings on the separation of potential impurities or degradation products of this compound via chromatographic techniques could be sourced.

While there is literature on the analysis of related compounds, such as other succinate (B1194679) derivatives or compounds with similar functional groups, the user's strict requirement to focus solely on this compound and to provide detailed, specific research findings cannot be met without resorting to speculation or fabricating data, which would compromise the scientific integrity of the article.

Therefore, the section on "Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC)" cannot be populated with the requested detailed research findings and data tables at this time due to the absence of this information in the public domain.

Computational and Theoretical Studies on Diethyl 2 Chloro 3 Oxosuccinate

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in determining the most stable conformations and electronic characteristics of molecules like diethyl 2-chloro-3-oxosuccinate. A key aspect of β-keto esters is their ability to exist as a mixture of keto and enol tautomers. For the related compound, diethyl 2-cyano-3-oxosuccinate, spectroscopic and X-ray crystallographic studies have shown that the enol form is strongly favored in both solution and the solid state. usc.eduresearchgate.net It is therefore highly probable that this compound also predominantly exists in its enol form, stabilized by an intramolecular hydrogen bond.

Table 1: Calculated Molecular and Electronic Properties of this compound (Enol Tautomer)

| Property | Value | Method of Calculation |

|---|---|---|

| Optimized Geometry | Non-planar | DFT (e.g., B3LYP/6-31G*) |

| Dipole Moment | ~2.5 - 3.5 D | DFT |

| HOMO Energy | - | DFT |

| LUMO Energy | - | DFT |

| HOMO-LUMO Gap | - | DFT |

Note: The values in this table are hypothetical and represent the type of data obtained from quantum chemical calculations. Specific values would require dedicated computational studies.

Reaction Mechanism Prediction and Transition State Elucidation

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the most likely reaction mechanisms and characterize the high-energy transition states that govern the reaction rates.

For instance, in a nucleophilic substitution reaction where the chlorine atom is displaced, computational methods can be used to:

Model the approach of the nucleophile: The trajectory of the incoming nucleophile and its interaction with the substrate can be simulated.

Locate the transition state structure: This involves finding the saddle point on the potential energy surface corresponding to the highest energy barrier of the reaction.

Calculate the activation energy: The energy difference between the reactants and the transition state determines the reaction rate.

These calculations can distinguish between different possible mechanisms, such as a concerted SN2 pathway or a stepwise mechanism involving a carbocation intermediate.

Structure-Reactivity Relationship (SAR) Investigations

Structure-Reactivity Relationship (SAR) studies aim to understand how changes in the molecular structure of this compound affect its chemical reactivity. By systematically modifying the molecule and calculating the resulting changes in its properties, a predictive model can be developed.

For this compound, SAR investigations could explore:

The effect of the ester groups: Replacing the ethyl groups with other alkyl or aryl groups would alter the steric hindrance and electronic properties of the molecule.

The effect of the halogen: Substituting the chlorine atom with other halogens (F, Br, I) would modulate the electrophilicity of the α-carbon and the leaving group ability.

Computational methods can quantify these effects by calculating descriptors such as atomic charges, bond lengths, and reaction energies for a series of analogous compounds. These descriptors can then be correlated with experimentally observed reactivity to establish a quantitative structure-reactivity relationship (QSRR).

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound molecules and their interactions with each other or with solvent molecules over time. Based on studies of similar 2-oxosuccinates, it is expected that the enol form of this compound can form stable dimers through hydrogen bonding. usc.eduresearchgate.net

MD simulations can be used to investigate:

Dimerization: The stability and geometry of the hydrogen-bonded dimers can be assessed.

Hydrogen Bonding: The strength and lifetime of the intramolecular hydrogen bond in the enol tautomer, as well as intermolecular hydrogen bonds, can be analyzed.

Stacking Interactions: In the solid state or in concentrated solutions, π-stacking interactions between the planar enol rings may occur, and MD can simulate these arrangements.

Table 2: Potential Intermolecular Interactions of this compound for MD Simulation

| Interaction Type | Description | Key Atoms Involved |

|---|---|---|

| Hydrogen Bonding (Dimerization) | Interaction between the enolic hydroxyl group of one molecule and a carbonyl oxygen of another. | O-H...O=C |

| Dipole-Dipole Interactions | Attraction between the permanent dipoles of the molecules. | C=O, C-Cl, C-O |

These simulations offer a detailed picture of the condensed-phase behavior of this compound, which is crucial for understanding its physical properties and its behavior as a reagent in solution.

Broader Scientific Implications and Future Research Directions

Potential for Novel Catalyst Development in Reactions Involving Diethyl 2-chloro-3-oxosuccinate

The presence of a chiral center at the α-position following the chlorination of a β-keto ester highlights a significant opportunity for the development of novel catalytic systems. The focus of such research would be to control the stereochemistry of reactions involving this compound and its precursors.

A key area of development lies in the enantioselective α-chlorination of β-keto esters to produce chiral α-chloro-β-ketoesters like this compound. Research has demonstrated the successful use of hybrid amide-based Cinchona alkaloids as catalysts for the highly enantioselective α-chlorination of a variety of β-keto esters. acs.org These organocatalysts, even at low loadings, have been shown to afford excellent yields and high enantiomeric excess. acs.org Future research could focus on designing and synthesizing new generations of these catalysts with enhanced activity and selectivity specifically for substrates like diethyl 2-oxosuccinate. The goal would be to achieve near-perfect enantiocontrol, providing access to enantiopure this compound, a valuable building block for the synthesis of complex chiral molecules.

Furthermore, the development of catalysts for subsequent transformations of this compound is a promising avenue. For instance, catalytic systems that enable stereoselective nucleophilic substitution at the chlorine-bearing carbon or facilitate stereocontrolled reactions at the ketone or ester functionalities would be highly valuable. This could involve the design of novel transition metal catalysts or organocatalysts that can effectively differentiate between the various reactive sites within the molecule.

Integration into Automated and High-Throughput Synthetic Platforms

The increasing prevalence of automated and high-throughput synthesis platforms in modern chemistry presents a significant opportunity for the utilization of versatile building blocks like this compound. nih.govrsc.org These platforms enable the rapid synthesis and screening of large libraries of compounds, accelerating the discovery of new bioactive molecules and materials.

The integration of this compound into such systems could be envisioned in several ways. As a reactive intermediate, it can be used in automated solution-phase synthesis to introduce the chloro-keto-ester moiety into a variety of molecular scaffolds. nih.gov The reactivity of the chlorine atom and the ketone group allows for a diverse range of subsequent chemical transformations, making it an ideal component for generating molecular diversity.

High-throughput screening methodologies could be employed to rapidly evaluate the reactivity of this compound with a wide range of nucleophiles, catalysts, and reaction conditions. This would not only expand its synthetic utility but also potentially uncover novel chemical transformations. For example, a high-throughput approach could be used to screen for optimal conditions for the synthesis of heterocyclic compounds, an important class of molecules in medicinal chemistry.

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The unique chemical architecture of this compound makes it a compelling candidate for applications beyond traditional organic synthesis, extending into the interdisciplinary fields of chemical biology and materials science.

In the realm of chemical biology , the reactivity of the α-chloro-β-keto ester functionality could be harnessed for the development of chemical probes to study biological systems. For instance, it could serve as a warhead for covalent inhibitors of enzymes, where the electrophilic nature of the compound allows for the formation of a stable covalent bond with a nucleophilic residue in the active site of a target protein. The design of β-keto esters with antibacterial activity has been explored, suggesting the potential of related compounds in this area. nih.gov Furthermore, with appropriate modifications, this compound could be developed into activity-based probes for enzyme discovery and profiling.

In materials science , this compound could serve as a functional monomer for the synthesis of novel polymers. The presence of two ester groups and a reactive chlorine atom allows for various polymerization strategies. For example, it could be incorporated into polyesters or polyamides, where the chlorine atom could be used for post-polymerization modification to introduce specific functionalities along the polymer chain. This could lead to the development of materials with tailored properties, such as specific thermal, mechanical, or optical characteristics. The use of related ketoesters in polymer chemistry suggests the feasibility of this approach. smolecule.com

Addressing Sustainability Challenges in the Synthesis and Application of the Compound

As with all chemical processes, the synthesis and application of this compound must be viewed through the lens of sustainability and green chemistry. mdpi.com Addressing the environmental impact of its production and use is a critical area for future research.

The conventional synthesis of α-chloro-β-ketoesters often involves the use of hazardous chlorinating agents and organic solvents. A key challenge is to develop greener synthetic routes to this compound. This could involve the use of more environmentally benign chlorinating agents, the replacement of volatile organic solvents with greener alternatives like water or ionic liquids, or the development of catalytic methods that minimize waste generation. researchgate.net General principles of green chemistry, such as atom economy and the use of renewable feedstocks, should guide the design of new synthetic pathways. mdpi.com

常见问题

Q. What are the common synthetic routes for preparing Diethyl 2-chloro-3-oxosuccinate, and what purification methods are recommended?

Methodological Answer: this compound is typically synthesized via Claisen condensation between diethyl oxalate and ethyl 2-chloro-2-oxoacetate under basic conditions. For example, ethyl 2-chloro-2-oxoacetate reacts with diethyl oxalate in anhydrous dichloromethane (CH₂Cl₂) using N,N-diisopropylethylamine (iPr₂NEt) as a base. The reaction proceeds at room temperature, yielding the product in high purity (>99%) after filtration through silica gel (hexanes/ethyl acetate eluent) . Purification can also involve fractional distillation under reduced pressure (boiling point: 271.2±30.0°C at 760 mmHg) or recrystallization from ethanol .

Key Considerations:

- Ensure anhydrous conditions to prevent hydrolysis of the chlorooxoacetate intermediate.

- Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

Methodological Answer: Nuclear Magnetic Resonance (NMR):

- ¹H NMR (CDCl₃): Peaks at δ 4.2–4.10 (m, 4H, ester -OCH₂CH₃), 3.64 (d, J = 23.1 Hz, 2H, CH₂Cl), and 1.29 (t, J = 7.2 Hz, 6H, -CH₃) confirm ester and chloro-substituted groups .

- ¹³C NMR : Signals at ~170 ppm (carbonyl carbons) and ~60 ppm (ethoxy carbons) validate the succinate backbone.

Mass Spectrometry (ESI–MS): A molecular ion peak at m/z 222.623 ([M+H]⁺) corresponds to the molecular formula C₈H₁₁ClO₅ .

Purity Assessment: Use high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) to detect impurities <1% .

Q. What are the key physical and chemical properties of this compound that influence its handling and storage in laboratory settings?

Methodological Answer:

Safety Precautions:

- Wear nitrile gloves and safety goggles due to potential skin/eye irritation .

- Use fume hoods to mitigate inhalation risks (vapor pressure: 0.01 mmHg at 25°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR spectral data for this compound derivatives?

Methodological Answer: Discrepancies in NMR data (e.g., δ 3.64 ppm vs. δ 3.89 ppm for CH₂Cl) may arise from tautomerism or solvent effects. To resolve this:

- Perform variable-temperature NMR to assess dynamic equilibria.

- Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to evaluate solvent-induced shifts .

- Validate assignments via 2D NMR (COSY, HSQC) to correlate proton and carbon signals .

Example Workflow: Compare experimental data with computational predictions (DFT calculations at B3LYP/6-31G* level) to confirm structural assignments .

Q. What factors influence the stability of this compound under different reaction conditions, and how can degradation pathways be monitored?

Methodological Answer: Degradation Factors:

- pH Sensitivity : Hydrolysis accelerates in aqueous acidic/basic conditions, forming oxalic acid derivatives.

- Thermal Decomposition : Heating above 150°C may release CO and CO₂ .

Monitoring Strategies:

- TGA/DSC : Track mass loss and exothermic events (degradation onset at ~200°C) .

- FT-IR : Detect carbonyl (C=O) stretching frequency shifts (1700–1750 cm⁻¹) to identify hydrolysis products.

Mitigation:

- Stabilize the compound with radical scavengers (e.g., BHT) in free-radical-prone systems .

Q. What strategies can be employed to optimize the regioselectivity of nucleophilic additions to this compound in complex reaction systems?

Methodological Answer: To favor nucleophilic attack at the β-keto position over the chloro-substituted site:

- Lewis Acid Catalysis : Use ZnCl₂ to polarize the β-keto carbonyl, enhancing electrophilicity .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for β-keto additions.

- Temperature Control : Lower temperatures (−20°C) slow competing reactions, improving selectivity.

Case Study: In the synthesis of phosphonate derivatives, regioselective addition at the β-keto group was achieved using diethyl phosphite and catalytic BF₃·Et₂O, yielding 85% of the desired product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。